tert-Butyl 4-((R)-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate
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Overview
Description
The compound “tert-Butyl 4-(®-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate” is a derivative of N-Boc piperazine . It is used in the pharmaceutical industry for the synthesis of drugs such as Vandetanib, PF-06687859, Tepotinib, [11C]-SB-207145, and TD-8954 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques . For instance, the structure of tert-butyl 4- ( (tosyloxy)methyl)piperidine-1-carboxylate was determined using ChemSpider .Chemical Reactions Analysis
While specific chemical reactions involving “tert-Butyl 4-(®-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate” are not available, similar compounds have been studied . For example, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CН=CRR’ (R=H, Me, Et; R’=CH2Ar) afforded in 50–80% yields the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, the compound “tert-Butyl ®-4- (1-hydroxyethyl)piperidine-1-carboxylate” has a molecular weight of 229.32, and it is a solid at room temperature .Scientific Research Applications
Synthesis and Intermediate Application
Synthesis of Biologically Active Compounds
The compound is a crucial intermediate in synthesizing biologically active compounds like crizotinib. Kong et al. (2016) describe a synthesis process from tert-butyl-4-hydroxypiperdine-1-carboxylate, achieving a total yield of 49.9% through three steps, confirmed by MS and 1 HNMR spectrum Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
Key Intermediate for Vandetanib
Wang et al. (2015) synthesized tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, the key intermediate of Vandetanib, indicating its significance in pharmaceutical synthesis Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
Structural Analysis and Characterization
X-ray Studies for Structural Insights
Didierjean et al. (2004) provide structural insights through X-ray studies, revealing that tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate has an axial orientation of the isobutyl side chain, offering a basis for further chemical modifications tert-Butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate.
Applications in Synthesis of Derivatives
Efficient Synthesis of Nociceptin Antagonists
Jona et al. (2009) developed an efficient method for synthesizing 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a crucial intermediate for nociceptin antagonists. This synthesis method is applicable for large-scale operations, indicating its utility in medicinal chemistry Efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate.
Safety and Hazards
The safety and hazards of similar compounds have been documented . For example, the compound “tert-Butyl 4- (hydroxymethyl)piperidine-1-carboxylate” has a signal word of “Warning” and hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
tert-butyl 4-[(2R)-4-hydroxybutan-2-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-11(7-10-16)12-5-8-15(9-6-12)13(17)18-14(2,3)4/h11-12,16H,5-10H2,1-4H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOVKUVEPGIQPI-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)C1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCO)C1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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